1,5-Dinitronaphthalene-d6
Description
Contextualization of Deuterated Organic Molecules in Contemporary Chemical Research
Deuterated organic molecules, or compounds where one or more hydrogen atoms (¹H) are replaced by deuterium (B1214612) (²H or D), are invaluable tools in modern chemical research. jpt.comsymeres.com While chemically similar to their hydrogen-containing counterparts, the increased mass of deuterium leads to a more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength and vibrational frequency has profound implications, making deuterated molecules essential for a variety of applications. jpt.comsymeres.com They serve as non-radioactive, stable isotopic tracers in chemistry and environmental sciences, allowing researchers to follow the path of molecules through complex reactions and biological systems. nih.gov
Rationale for Deuteration in Mechanistic and Spectroscopic Investigations
The primary rationale for using deuterated compounds lies in their utility for mechanistic and spectroscopic studies. symeres.com In mechanistic investigations, the "deuterium kinetic isotope effect" (KIE) is a key phenomenon. Reactions that involve the breaking of a C-H bond are often significantly slower when a C-D bond must be broken instead. nih.gov By comparing the reaction rates of deuterated and non-deuterated molecules, chemists can determine whether a specific C-H bond cleavage is part of the reaction's rate-determining step, providing critical insight into the reaction mechanism.
From a spectroscopic standpoint, deuteration is transformative. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium is "silent" under the conditions used for proton (¹H) NMR. jpt.com This allows for the simplification of complex spectra; by selectively replacing protons with deuterium, specific signals can be removed, aiding in the assignment of other proton signals. Conversely, deuterium itself can be detected in ²H NMR. In Infrared (IR) spectroscopy, the C-D bond vibrates at a lower frequency than a C-H bond due to its greater mass, leading to a predictable shift in the absorption bands. nih.gov In mass spectrometry, the mass difference between hydrogen and deuterium allows deuterated compounds to be used as ideal internal standards for the precise quantification of their non-deuterated analogues. jpt.com
Specific Research Importance of 1,5-Dinitronaphthalene-d6 in Chemical Sciences
1,5-Dinitronaphthalene (B40199) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), a class of compounds of significant environmental and toxicological interest. sigmaaldrich.comepa.gov The deuterated analogue, this compound, where the six protons on the naphthalene (B1677914) ring system have been replaced by deuterium, holds specific importance primarily as an internal standard in analytical chemistry.
A key research application is in the analysis of environmental samples. For instance, this compound has been explicitly used as an internal standard for the quantification of nitro-aromatic compounds in diesel engine exhaust. nrel.gov In these studies, a known amount of the deuterated standard is added to a sample before extraction and analysis, typically by gas chromatography-mass spectrometry (GC-MS). Because this compound is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation and analysis, but it is easily distinguished by its higher mass. This allows for accurate correction for any loss of the analyte during the analytical procedure, ensuring precise quantification.
Furthermore, research into the mutagenicity and genotoxicity of nitroarenes is an active field. nih.govnih.gov Studies have shown that deuteration can alter the metabolic pathways and, consequently, the toxicological profiles of these compounds. nih.gov While specific genotoxicity studies on this compound are not widely documented in public literature, its availability allows for such research. Investigating the deuterium isotope effect on the mutagenicity of 1,5-dinitronaphthalene could provide valuable insights into its mechanism of toxicity and how it is processed by biological systems. nih.gov
Overview of Advanced Research Areas in Deuterated Aromatic Systems
The application of deuterated aromatic systems extends into several advanced research domains. In pharmaceutical science and drug development, deuteration is a strategy used to enhance the metabolic stability of drugs. chemicalsknowledgehub.com By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug breakdown can be slowed, potentially leading to a longer drug half-life and an improved safety profile by preventing the formation of toxic metabolites. This "deuterium switch" is a subject of ongoing research for many aromatic drug molecules.
In materials science, deuteration can improve the stability and performance of organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs). The stronger C-D bonds can lead to greater device longevity.
Furthermore, advanced synthetic methods are continuously being developed for the precise and selective incorporation of deuterium into complex aromatic molecules. alsachim.com This allows for the creation of custom-labeled compounds for highly specific mechanistic studies and as standards for the burgeoning field of metabolomics, where researchers track the full suite of small-molecule metabolites in biological systems.
Data Tables
Physical and Chemical Properties
| Property | 1,5-Dinitronaphthalene | This compound |
| Molecular Formula | C₁₀H₆N₂O₄ nist.gov | C₁₀D₆N₂O₄ |
| Molecular Weight | 218.17 g/mol nist.gov | 224.21 g/mol |
| Appearance | Yellowish-white to pale yellow crystalline powder nih.govspectrabase.com | Data not publicly available |
| Melting Point | 213-219 °C sigmaaldrich.comtcichemicals.com | Data not publicly available |
| CAS Number | 605-71-0 nist.gov | 1219804-48-4 |
Note: Experimental physical properties for this compound are not widely published. The molecular weight is calculated based on the atomic masses of the constituent isotopes.
Spectroscopic Data Comparison (Expected)
| Spectroscopic Technique | 1,5-Dinitronaphthalene | Expected for this compound |
| ¹H NMR | Shows characteristic signals for the 6 aromatic protons on the naphthalene ring. chemicalbook.com | Absence of signals in the aromatic region corresponding to the naphthalene ring protons. |
| ¹³C NMR | Displays signals for the 10 carbon atoms of the naphthalene core. spectrabase.com | Signals for the carbon atoms bonded to deuterium will show coupling to deuterium (a triplet for C-D) and will lack the large one-bond C-H coupling. |
| IR Spectroscopy | Exhibits C-H stretching vibrations (typically ~3000-3100 cm⁻¹) and strong asymmetric and symmetric NO₂ stretching bands (~1530 and ~1350 cm⁻¹). vulcanchem.comresearchgate.net | C-H stretching bands will be absent and replaced by C-D stretching bands at a lower frequency (typically ~2200-2300 cm⁻¹). The NO₂ bands would remain largely unchanged. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 218. nih.gov | Molecular ion (M⁺) peak at m/z 224. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7-hexadeuterio-4,8-dinitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCJXFCHHDFJS-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])C(=C1[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,5 Dinitronaphthalene D6
Deuteration Strategies for Polycyclic Aromatic Hydrocarbons and Their Nitro Derivatives
The incorporation of deuterium (B1214612) into polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) and its nitro derivatives can be achieved through several advanced methodologies. These strategies primarily involve direct hydrogen-deuterium (H/D) exchange on the aromatic scaffold or the construction of the molecule from already deuterated precursors.
Catalytic hydrogen-isotope exchange (HIE) represents a highly atom-economical approach for deuterium labeling, as it allows for the direct replacement of protium (B1232500) with deuterium on a pre-existing molecular framework. acs.org These methods can be broadly categorized into homogeneous and heterogeneous catalysis, each offering distinct advantages in terms of selectivity, efficiency, and reaction conditions.
Homogeneous catalysts, particularly those based on late transition metals like iridium and rhodium, are highly effective for H/D exchange on arenes. acs.org Iridium(I) complexes, for instance, can catalyze HIE under remarkably mild conditions, often at ambient temperature and with low catalyst loading. acs.org The mechanism typically involves the coordination of a directing group on the substrate to the metal center, followed by ortho-C-H bond activation. acs.org For substrates without strong directing groups, such as naphthalene, rigid, electron-rich iridium pincer complexes have demonstrated the ability to achieve near-quantitative deuterium incorporation, even at less reactive positions, using deuterated benzene (B151609) (C₆D₆) as the deuterium source. rsc.org
Ruthenium and rhodium nanoparticles stabilized by N-heterocyclic carbenes (NHCs) or polymers like PVP also catalyze the selective H/D exchange of various aryl compounds. acs.org The choice of metal and stabilizing ligand can modulate the selectivity, allowing for H/D exchange exclusively on aromatic rings or on alkyl substituents. acs.org Density functional theory (DFT) calculations suggest the isotope exchange proceeds via C-H bond activation at the edges of the nanoparticles. acs.org
Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for deuteration. nih.gov For nitroaromatic compounds, silver-catalyzed HIE using deuterium oxide (D₂O) as the source has been shown to facilitate deuterium accumulation around the aromatic ring. researchgate.netresearchgate.netchemrxiv.org This method is distinct from directing-group-guided exchanges and is proposed to proceed via a silver-promoted C-H activation. researchgate.netresearchgate.net
Flow chemistry is emerging as a powerful alternative to traditional batch processing for deuteration, offering improved efficiency, scalability, and safety. ansto.gov.au By precisely controlling reaction time and temperature, flow reactors can enhance selectivity and minimize the decomposition of thermally sensitive compounds. ansto.gov.au This approach is particularly advantageous for hydrothermal deuterations that use D₂O and metal catalysts at elevated temperatures and pressures. ansto.gov.au The use of flow reactors can facilitate the synthesis of deuterated molecules for both analytical and medicinal applications. ansto.gov.autandfonline.com
An alternative and often more straightforward strategy for preparing 1,5-Dinitronaphthalene-d6 is to start from a fully deuterated precursor, such as naphthalene-d8 (B43038), which is commercially available. rsc.org This approach circumvents potential difficulties with incomplete H/D exchange or undesired side reactions on the final dinitrated product. The synthesis then simplifies to performing a dinitration on the naphthalene-d8 scaffold. The synthesis of deuterated naphthalene derivatives can also be achieved through multi-step sequences, for example, by incorporating deuterium via a Grignard quench method using deuterated water. organicchemistrytutor.com Another advanced method involves the construction of the naphthalene ring system from smaller, isotopically labeled building blocks, such as using 13C-labeled ethynyltrimethylsilane and deuterated squarates in sequential thermal rearrangements. acs.org
The nitration of naphthalene typically yields a mixture of isomers. The direct nitration of naphthalene generally produces 1-nitronaphthalene (B515781) as the major product and 2-nitronaphthalene (B181648) as a minor product. researchgate.netscitepress.org Further nitration of 1-nitronaphthalene leads to a mixture of dinitronaphthalenes, primarily 1,8- and 1,5-dinitronaphthalene (B40199). chemicalbook.com
Achieving regioselectivity for the 1,5-isomer on a deuterated naphthalene-d8 scaffold requires careful control of the reaction conditions. The ratio of 1-nitro to 2-nitro isomers can be influenced by the choice of nitrating agent and solvent. researchgate.net For instance, ozone-mediated nitration with nitrogen dioxide can remarkably enhance the 1-nitro/2-nitro isomer ratio to as high as 70:1. rsc.org The use of solid acid catalysts, such as HBEA zeolite, can also improve the selectivity for 1-nitronaphthalene, which is the direct precursor to 1,5-dinitronaphthalene. mdpi.com Nitration of naphthalene with a classical nitrating mixture (HNO₃/H₂SO₄) in 1,4-dioxane (B91453) under homogeneous conditions can yield up to 96% 1-nitronaphthalene. scitepress.org The kinetic isotope effect for the nitration of naphthalene-d8 has been found to be negligible, indicating that the deuterated scaffold should react similarly to its protium counterpart. researchgate.net
Homogeneous Catalysis for Deuterium Incorporation
Synthesis from Deuterated Naphthalene Precursors and Building Blocks
Optimization of Synthetic Pathways for Isotopic Purity and Regioselectivity
The successful synthesis of this compound hinges on optimizing the pathway to maximize both isotopic purity and regioselectivity. When starting from naphthalene-d8, the primary challenge is controlling the dinitration to favor the 1,5-isomer over the 1,8-isomer. The separation of these isomers is typically achieved by methods such as fractional crystallization from a suitable solvent like ethylene (B1197577) dichloride or by solvent extraction. chemicalbook.com For example, the 1,5-isomer can be selectively extracted with toluene, leaving behind the less soluble 1,8-isomer. chemicalbook.com
The isotopic purity of the final product must be rigorously assessed. This is a critical parameter for deuterated compounds, and modern analytical techniques are essential for its determination. researchgate.netnih.gov High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI-HRMS), is a rapid and highly sensitive method for determining isotopic purity by analyzing the relative abundances of the H/D isotopolog ions. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the positions of the deuterium labels and assessing the relative isotopic purity. rsc.org Optimizing the synthetic route involves not only maximizing the chemical yield of the desired 1,5-dinitro isomer but also ensuring the deuterium incorporation is as close to theoretical limits as possible, with minimal H/D back-exchange during the reaction or workup steps.
Compound Reference Table
Influence of Reaction Conditions on Deuterium Incorporation Levels
The degree of deuterium incorporation into an aromatic scaffold is highly dependent on the specific reaction conditions employed. Key factors include the choice of deuterium source, catalyst, temperature, and pressure. Hydrogen-deuterium exchange (H/D exchange) reactions are a primary method for introducing deuterium.
Common deuterium sources include heavy water (D₂O), deuterium gas (D₂), and deuterated solvents like DMSO-d₆ or deuterated acetic acid. rsc.orgoaepublish.com Heavy water is often preferred due to its relative cost-effectiveness and availability. oaepublish.com The efficiency of deuterium transfer from these sources is mediated by catalysts and reaction temperature.
Transition metal catalysts, particularly those based on palladium (Pd), platinum (Pt), iridium (Ir), and ruthenium (Ru), are frequently used to facilitate H/D exchange on aromatic rings. acs.orgnih.govnih.gov For instance, heterogeneous catalysts like Palladium on Carbon (Pd/C) can effectively catalyze H/D exchange in D₂O, often under elevated temperatures. nih.govresearchgate.net The choice of metal can influence the exchange efficiency; for example, studies on diphenylmethane (B89790) have shown that platinum is more active for deuterating aromatic positions, while palladium is more effective for the methyl bridge. researchgate.net Groups 5 and 6 metal chlorides, such as MoCl₅ and WCl₆, have also been shown to be efficient catalysts for H/D exchange reactions on aromatic compounds like naphthalene. researchgate.net
Temperature and pressure are critical variables. High temperatures and pressures are often necessary to overcome the activation energy for C-H bond cleavage, especially for less reactive aromatic C-H bonds. rsc.organsto.gov.au For example, chemical deuteration can be achieved by exposing molecules to D₂O at high temperatures and pressures in hydrothermal reactors. ansto.gov.au In some cases, supercritical conditions (e.g., supercritical D₂O) can significantly lower the pKa of C-H bonds, allowing deuteration to proceed efficiently with a simple base like NaOD at lower concentrations than would otherwise be required. rsc.org
The reaction medium and additives also play a significant role. Acid- or base-catalyzed H/D exchange represents a classic approach, where strong deuterated acids (e.g., D₂SO₄) or bases (e.g., NaOD) promote the exchange. rsc.orgnih.govyoutube.com Electrochemical methods offer an alternative, where an electric current is used to facilitate dehalogenative deuteration, with the choice of solvent and electrolyte influencing the yield and level of deuterium incorporation. chinesechemsoc.org
Table 1: Influence of Reaction Parameters on Deuterium Incorporation
| Parameter | Influence on Deuteration | Example(s) | Source(s) |
|---|---|---|---|
| Catalyst | The choice of metal and its ligands dictates activity and selectivity. | Pd/C, Pt/C, Iridium complexes, MoCl₅. Platinum is highly active for aromatic positions. | researchgate.netresearchgate.net |
| Deuterium Source | Affects reaction mechanism and cost. | D₂O, D₂ gas, C₆D₆, deuterated acids (D₂SO₄). D₂O is a common and cost-effective source. | oaepublish.comresearchgate.netyoutube.com |
| Temperature | Higher temperatures generally increase reaction rates and incorporation levels. | H/D exchange in D₂O often requires elevated temperatures (e.g., 150 °C). | researchgate.netansto.gov.au |
| Reaction Medium | The solvent and pH (acidic, basic, or neutral) determine the exchange mechanism. | Acid-catalyzed (D₂SO₄/D₂O), base-catalyzed (NaOD), electrochemical (DMF solvent). | rsc.orgnih.govchinesechemsoc.org |
| Additives | Sacrificial reagents or ligands can enhance yield and incorporation. | Triphenylphosphine (PPh₃) can improve yields in electrochemical deuteration. | chinesechemsoc.org |
Strategies for Maximizing Site-Specific Deuteration in 1,5-Dinitronaphthalene
Achieving site-specific deuteration is crucial for creating precisely labeled internal standards and for mechanistic studies. For a molecule like 1,5-dinitronaphthalene, this involves introducing deuterium atoms onto the naphthalene core while avoiding exchange at unintended positions.
Catalytic Directing Group Strategies: One of the most powerful strategies for regiocontrol is the use of directing groups in transition-metal-catalyzed H/D exchange. acs.org While the nitro groups in 1,5-dinitronaphthalene are deactivating and meta-directing for electrophilic substitution, certain catalysts can override these electronic effects. Iridium catalysts, often featuring bulky N-heterocyclic carbene (NHC) ligands, are particularly well-known for directing H/D exchange to the ortho-positions of a coordinating functional group. acs.org By selecting an appropriate catalyst system, it is possible to selectively activate and deuterate specific C-H bonds on the naphthalene ring.
Dehalogenative Deuteration: A highly effective method for ensuring site-specificity is to first introduce a halogen (e.g., bromine or iodine) at the desired positions on the naphthalene ring. The carbon-halogen bond can then be selectively cleaved and replaced with a deuterium atom. Electrochemical dehalogenative deuteration is a facile and economical approach. chinesechemsoc.orgxmu.edu.cn For example, a hypothetical synthesis could involve the bromination of 1,5-dinitronaphthalene at specific positions, followed by electrochemical reduction in the presence of a deuterium source like D₂O. This method is highly specific because the deuterium is introduced only at the site of the former halogen atom. The reaction proceeds with high yields and deuterium incorporation, often facilitated by a lead (Pb) cathode and an additive such as triphenylamine (B166846) (NPh₃). chinesechemsoc.org
Control via Catalyst Selection: The intrinsic selectivity of different catalysts can be exploited. As noted, different metals show preferences for different types of C-H bonds. researchgate.net For a related synthesis, it was found that platinum catalysts are more active for deuterating aromatic positions, whereas palladium is more active for benzylic sites. researchgate.net By carefully screening various catalysts, conditions can be optimized to favor deuteration of the aromatic core of 1,5-dinitronaphthalene.
Advanced Methodologies for Purity and Isotopic Content Assessment in Deuterated Synthesis
Following the synthesis of this compound, rigorous analysis is required to confirm its chemical purity and, crucially, to quantify the level and location of deuterium incorporation. This is accomplished using a combination of advanced spectroscopic and chromatographic techniques.
Quantitative Spectroscopic Analysis for Deuterium Enrichment Determination
Spectroscopic methods provide detailed information about the isotopic composition of a synthesized compound. The primary techniques are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail on the site-specific distribution of deuterium. Several NMR-based approaches can be used:
Proton NMR (¹H NMR): In a highly deuterated compound, the residual proton signals become very weak. sigmaaldrich.com By comparing the integration of these residual ¹H signals to an internal standard, the degree of deuteration at specific sites can be quantified. nih.gov
Deuterium NMR (²H or D-NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com It is particularly useful for highly enriched compounds where ¹H NMR signals are too weak for accurate quantification. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making spectral interpretation straightforward. sigmaaldrich.com D-NMR can provide quantitative information on deuterium incorporation at each distinct position in the molecule. sigmaaldrich.com
Carbon-13 NMR (¹³C NMR): The incorporation of deuterium causes small but measurable shifts in the resonance of adjacent ¹³C nuclei, an effect known as the deuterium-induced isotope shift. researchgate.netnih.gov By using ¹³C NMR with both proton and deuterium decoupling, the signals for a single carbon can be resolved into multiple peaks representing its different deuterated isotopologues. The relative integrals of these peaks allow for precise quantification of site-specific deuterium content. researchgate.netnih.gov
| Carbon-13 NMR (¹³C NMR) | Precise site-specific quantification via deuterium-induced isotope shifts. | Excellent for complex or randomly deuterated molecules. | Requires decoupling of both ¹H and ²H; can be complex to interpret. | researchgate.netnih.gov |
Chromatographic Techniques for Isotopic Purity Evaluation
Chromatographic methods are essential for assessing the chemical purity of the this compound product, separating it from any unreacted starting materials, byproducts, or other impurities. When coupled with mass spectrometry, these techniques also provide another layer of isotopic purity evaluation.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like dinitronaphthalenes, GC-MS is a suitable technique. nih.gov Gas chromatography separates the components of the mixture, which are then introduced into the mass spectrometer for identification and isotopic analysis. chinesechemsoc.org This allows for the simultaneous assessment of chemical and isotopic purity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a versatile technique for purity assessment. acs.orgacs.org Modern methods often use ultra-performance liquid chromatography (UPLC) coupled with HRMS for enhanced resolution and sensitivity. nih.govresearchgate.net This combination allows for the separation of the deuterated final product from non-isotopically labeled impurities. rsc.org
A phenomenon known as the "chromatographic deuterium effect" (CDE) can be observed, where deuterated compounds may have slightly different retention times on a chromatographic column (e.g., a reverse-phase C18 column) compared to their non-deuterated counterparts. acs.orgreddit.com While this can pose a challenge for data interpretation, it can also be exploited to aid in the separation and purification of deuterated compounds. acs.org The development of robust LC-MS methods is a key aspect of quality control for deuterated compounds, ensuring that isotopologue impurities are accurately quantified. acs.org
Advanced Spectroscopic Characterization and Isotopic Effects on Molecular Behavior
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. azolifesciences.com For 1,5-Dinitronaphthalene-d6, NMR studies offer a detailed picture of the isotopic effects on the molecule's magnetic environment.
Deuterium (B1214612) NMR (²H NMR) for Site-Specific Isotopic Distribution and Dynamics
Deuterium (²H) NMR spectroscopy is exceptionally suited for determining the exact locations of deuterium atoms within a molecule and for studying molecular dynamics. researchgate.netstudymind.co.uk In this compound, ²H NMR spectra would confirm the specific placement of the six deuterium atoms on the naphthalene (B1677914) ring. The technique is sensitive to the local electronic environment, and the chemical shifts of the deuterium signals provide information about the site-specific isotopic distribution.
Furthermore, ²H NMR is a powerful method for investigating molecular motion. acs.orgacs.org By analyzing the lineshapes and relaxation parameters of the deuterium signals over a range of temperatures, researchers can characterize the types and rates of motion experienced by the deuterated naphthalene core. This can include in-plane rotations or out-of-plane wobbling motions.
Carbon-13 NMR (¹³C NMR) Chemical Shift Perturbations and Coupling Constant Analysis due to Deuteration
The substitution of protons with deuterons in this compound induces noticeable changes in the Carbon-13 (¹³C) NMR spectrum. These perturbations in chemical shifts are primarily due to the isotope effect, which slightly alters the electron density around the carbon atoms. A comparison of the ¹³C NMR spectrum of the deuterated compound with its non-deuterated counterpart allows for the precise assignment of carbon signals. researchgate.net
Analysis of carbon-deuterium (¹³C-¹H) coupling constants provides valuable structural information. rsc.orgresearchgate.net The magnitude of these coupling constants is related to the hybridization of the carbon atom and the dihedral angles between the coupled nuclei, offering further confirmation of the molecular geometry. The study of long-range C-C spin-spin coupling constants in naphthalene derivatives has been used to interpret their electronic structure. rsc.org
Relaxation Studies (T1, T2) and Their Correlation with Molecular Motion in Deuterated Systems
Spin-lattice (T1) and spin-spin (T2) relaxation times are sensitive probes of molecular dynamics. nih.gov In deuterated systems like this compound, the relaxation of both ²H and ¹³C nuclei is influenced by molecular tumbling and internal motions.
T1 (Spin-Lattice) Relaxation: This parameter measures the time it takes for the nuclear spins to return to thermal equilibrium with the surrounding lattice. T1 values are influenced by motions at or near the Larmor frequency.
T2 (Spin-Spin) Relaxation: This parameter describes the decay of transverse magnetization and is sensitive to slower molecular motions.
By measuring T1 and T2 values at different temperatures and magnetic field strengths, it is possible to develop a detailed model of the molecular motion of this compound in solution. Deuteration can lead to a significant increase in T2 relaxation times for neighboring ¹³C nuclei by reducing dipolar coupling, which can result in sharper NMR signals. nih.gov
Solid-State NMR Applications for Structural Insights of this compound in Condensed Phases
Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. columbia.eduwm.edu For this compound, ssNMR techniques can reveal details about its packing in the crystal lattice and the presence of any polymorphism.
Deuterium ssNMR is particularly powerful for studying molecular dynamics in the solid state. columbia.edunih.gov The lineshape of the deuterium signal is highly sensitive to the orientation and motion of the C-D bond. By analyzing these lineshapes, researchers can determine the geometry and rates of molecular reorientations in the solid phase. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra of solid this compound, providing information about the crystallographic inequivalence of carbon atoms. chemrxiv.org
Vibrational Spectroscopy (Infrared and Raman) and Deuterium-Induced Shifts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies, providing a powerful tool for assigning specific vibrational modes. aip.orgscispace.com
Detailed Analysis of Vibrational Modes and Assignment to Deuterated Positions
The vibrational spectrum of naphthalene and its deuterated analogs has been the subject of extensive study. aip.orgcdnsciencepub.com The vibrational modes of this compound can be assigned by comparing its IR and Raman spectra with those of unlabeled 1,5-dinitronaphthalene (B40199) and other deuterated naphthalene derivatives.
The most significant effect of deuteration is observed in the C-H stretching modes, which appear at approximately 3000-3100 cm⁻¹. Upon deuteration, these modes shift to lower frequencies (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium. This isotopic shift is a key diagnostic tool for confirming the presence and location of deuterium atoms.
Similarly, C-H in-plane and out-of-plane bending vibrations are also affected by deuteration, shifting to lower wavenumbers. ias.ac.in By systematically analyzing these deuterium-induced shifts, a complete and detailed assignment of the fundamental vibrational modes of this compound can be achieved. This detailed vibrational assignment provides a deeper understanding of the molecule's force field and the nature of its chemical bonds.
Table of Vibrational Mode Shifts upon Deuteration (Illustrative)
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |
| C-H/C-D Stretching | 3100 - 3000 | 2300 - 2200 |
| C-H/C-D In-plane Bending | 1400 - 1000 | Lower frequency shift |
| C-H/C-D Out-of-plane Bending | 900 - 650 | Lower frequency shift |
Note: The exact frequencies will depend on the specific molecular environment and interactions.
Electronic Absorption and Emission Spectroscopy of Deuterated Dinitronaphthalenes
The electronic absorption and emission spectra of aromatic molecules like 1,5-dinitronaphthalene are governed by transitions between electronic energy levels. Deuteration can subtly influence these transitions. While the primary electronic structure is determined by the π-electron system of the naphthalene core and the nitro groups, isotopic substitution can affect the vibronic coupling—the interaction between electronic and vibrational motions.
This effect, known as the deuterium isotope effect on electronic spectra, typically manifests as a small shift in the position of the absorption and emission bands (often a blue shift, i.e., to higher energy) and a change in the sharpness or fine structure of these bands. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. This difference in ZPE between the ground and excited electronic states can lead to a slight increase in the energy gap for the electronic transition in the deuterated molecule, resulting in a blue shift.
For dinitronaphthalenes, their electronic spectra are of interest, with some isomers exhibiting charge-transfer bands in the near-IR region upon forming radical anions. sigmaaldrich.com While specific studies on the electronic spectroscopy of this compound are not widely available, research on related deuterated aromatic systems demonstrates that deuteration can impact excited-state properties by altering the pathways of non-radiative decay. nih.gov The heavier deuterium atoms can slow down vibrational relaxation and intersystem crossing processes that compete with fluorescence or phosphorescence, potentially leading to an increase in emission quantum yield and a longer excited-state lifetime.
Time-resolved spectroscopy is essential for understanding the fate of a molecule after it absorbs light. rug.nl Techniques such as transient absorption spectroscopy and time-resolved fluorescence can monitor the formation and decay of excited states on timescales from femtoseconds to milliseconds.
In the context of this compound, deuteration is expected to influence the excited-state dynamics. nih.gov The rates of non-radiative decay processes, such as internal conversion (IC) and intersystem crossing (ISC), are often sensitive to isotopic substitution. These processes involve the conversion of electronic energy into vibrational energy. Because C-D vibrations have lower frequencies than C-H vibrations, the efficiency of energy dissipation through these modes can be altered.
Specifically, the "energy gap law" predicts that the rate of non-radiative transitions decreases as the energy gap between the electronic states increases and as the frequency of the vibrational modes that accept the energy decreases. The lower frequency of C-D vibrations can make it more difficult to bridge the energy gap between the lowest singlet excited state (S₁) and the ground state (S₀), or between the lowest triplet state (T₁) and S₀. This can lead to a longer lifetime for the excited state in the deuterated compound. Such studies on related systems have shown that understanding these dynamics is crucial, for example, in the context of photostability and charge generation processes. nih.govchemrxiv.org
Influence of Deuteration on Electronic Transitions and Excited State Energetics
High-Resolution Mass Spectrometric Elucidation of Fragmentation Pathways and Isotopic Purity
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise mass measurements that allow for the determination of elemental composition and isotopic distribution.
HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, enabling the calculation of its exact mass. This capability is crucial for confirming the elemental formula of this compound (C₁₀D₆N₂O₄). The monoisotopic mass of the non-deuterated compound (C₁₀H₆N₂O₄) is 218.0328 u. spectrabase.com For the fully deuterated d6-isomer, the expected exact mass would be approximately 224.0705 u.
By comparing the measured exact mass to the theoretical value, the successful incorporation of six deuterium atoms can be unequivocally verified. Furthermore, HRMS is instrumental in assessing the isotopic purity of the sample. It can distinguish and quantify the relative abundance of molecules with fewer than six deuterium atoms (d5, d4, etc.) as well as the abundance of any remaining non-deuterated (d0) compound. This impurity profiling is critical for quantitative studies where the level of isotopic enrichment must be precisely known.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. nih.govglennmasson.com The resulting product ions are then mass-analyzed, providing a fragmentation spectrum.
This technique is exceptionally useful for confirming the location of the deuterium labels within the molecule. nih.govspectroscopyonline.com The fragmentation pattern of 1,5-dinitronaphthalene is characterized by losses of nitro groups (NO₂) and other small neutral fragments. For example, a common fragmentation pathway for nitroaromatic compounds is the loss of NO₂. In the MS/MS spectrum of the deuterated compound, the masses of the fragment ions will indicate whether the deuterium atoms are retained or lost during specific fragmentation events.
Since the deuterium atoms in this compound are on the aromatic ring, fragments that retain the ring structure should also retain the deuterium labels. For instance, the loss of a nitro group (NO₂) would result in a fragment ion of [C₁₀D₆NO₂]⁺. Observing this fragment at the correct high-resolution mass would confirm that the deuterium atoms are located on the naphthalene core. By meticulously analyzing the fragmentation patterns and comparing them to the non-deuterated analogue, researchers can elucidate the gas-phase ion chemistry of the molecule and gain confidence in the structural assignment of the isotopic labels. nih.govwikipedia.org
Computational and Theoretical Investigations of 1,5 Dinitronaphthalene D6
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 1,5-Dinitronaphthalene (B40199), these calculations provide a detailed picture of its geometry, stability, and electronic transitions. While the specific focus is on the deuterated isotopologue (d6), many foundational studies are performed on the more common 1,5-Dinitronaphthalene. The electronic properties and molecular geometry are minimally affected by isotopic substitution of hydrogen with deuterium (B1214612), making these results highly relevant.
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. chemrxiv.org DFT calculations, particularly using the B3LYP functional, have been successfully employed to investigate the ground state of 1,5-Dinitronaphthalene. researchgate.net
Research involving DFT with the B3LYP functional and basis sets such as 6-311+G(d,p) has been used to optimize the molecular geometry of 1,5-DNN. researchgate.net The calculations yield optimized bond lengths and angles that show excellent agreement with experimental values, confirming the reliability of the theoretical model. researchgate.net The optimized structure provides a precise three-dimensional representation of the molecule at its lowest energy state. chemrxiv.org
Below is a table of selected optimized geometric parameters for 1,5-Dinitronaphthalene calculated using the DFT B3LYP/6-311++G(d,p) method.
Table 1: Selected Optimized Geometric Parameters of 1,5-Dinitronaphthalene
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C1-C2 | 1.37 Å |
| C2-C3 | 1.41 Å | |
| C4-C10 | 1.42 Å | |
| C5-C10 | 1.42 Å | |
| C1-N11 | 1.47 Å | |
| N11-O12 | 1.22 Å | |
| N11-O13 | 1.22 Å | |
| Bond Angles | C2-C1-C9 | 121.2° |
| C1-C2-C3 | 120.6° | |
| C2-C1-N11 | 119.8° | |
| C9-C1-N11 | 118.9° | |
| C1-N11-O12 | 117.7° | |
| O12-N11-O13 | 124.5° |
Data sourced from a study by Amirtha selva mary et al. (2018). Note: Atom numbering may vary by study.
Beyond molecular geometry, DFT is used to probe the electronic configuration. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For 1,5-DNN, the HOMO-LUMO energy gap was calculated to be 3.42 eV, suggesting a moderate level of stability. researchgate.net These frontier molecular orbitals are critical in predicting the electronic absorption properties and understanding charge transfer within the molecule. researchgate.net
While DFT is a powerful tool, ab initio methods offer a higher level of theory by solving the electronic Schrödinger equation with fewer approximations. These methods, such as Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC), are computationally more demanding but can provide benchmark-quality results for ground and excited states. barbatti.org For complex photochemical processes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are often necessary. barbatti.orgpsu.edu
There is a lack of specific ab initio studies published for 1,5-Dinitronaphthalene-d6. However, the application of these methods to related systems, such as other dinitronaphthalene radical anions, provides a framework for understanding their potential utility. chemrxiv.org For instance, ab initio calculations are essential for accurately describing excited state potential energy surfaces, identifying conical intersections (points where different electronic states have the same energy), and mapping reaction pathways for photochemical processes. psu.edumolcas.org Time-Dependent DFT (TD-DFT) is a related method used to calculate excited states, and studies on dinitroradical anions have employed it to determine the lowest excited states. chemrxiv.org For this compound, high-level ab initio methods would be invaluable for characterizing its photophysical properties, including fluorescence and phosphorescence, and understanding the mechanisms of energy dissipation from its excited states. ru.nl
A significant application of quantum chemical calculations is the prediction of vibrational spectra (Infrared and Raman). acs.org Theoretical frequency calculations not only help in the assignment of experimental vibrational bands but also provide a validation of the computed molecular structure. researchgate.net For 1,5-Dinitronaphthalene, vibrational frequencies have been calculated using DFT (B3LYP) methods. researchgate.net
The calculated harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement between the computed and experimental spectra. researchgate.netresearchgate.net This correspondence allows for a reliable and complete assignment of the fundamental vibrational modes of the molecule. researchgate.net The ability to simulate the IR and Raman spectra from calculated intensities provides a powerful tool for comparing with and interpreting experimental results. researchgate.net
It is important to note that while the electronic structure is largely unaffected by deuteration, the vibrational frequencies are highly sensitive to isotopic mass. The substitution of the six aromatic hydrogens with deuterium in this compound would cause significant shifts in the vibrational modes involving these atoms, particularly the C-D stretching and bending frequencies, which would appear at lower wavenumbers compared to the C-H modes.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1,5-Dinitronaphthalene
| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) | Assignment (Potential Energy Distribution) |
|---|---|---|---|
| 3073 | 3075 | 3078 | C-H stretch |
| 1621 | 1623 | 1625 | C-C stretch |
| 1590 | 1592 | 1594 | Aromatic C-C stretch |
| 1529 | 1530 | 1533 | NO₂ asymmetric stretch |
| 1350 | 1352 | 1355 | NO₂ symmetric stretch |
| 875 | 877 | 879 | C-H out-of-plane bend |
| 785 | 788 | 790 | C-N-O bend |
Data adapted from studies by Amirtha selva mary et al. (2018). researchgate.net The table shows a selection of modes for the non-deuterated compound.
Ab Initio Methods for High-Level Characterization of Ground and Excited States
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a way to study the behavior of atoms and molecules over time. ebsco.com MD simulations model the movements and interactions of a collection of molecules, offering insights into the dynamic processes in solution and condensed phases. easychair.org
No specific MD simulation studies have been published for this compound. However, the methodology is well-established for similar aromatic systems like naphthalene (B1677914). arxiv.orgmaterialscloud.org An MD simulation of this compound would involve placing a number of molecules in a simulation box, either with a solvent to represent a solution or in a crystalline arrangement to represent the solid state. easychair.orgrsc.org
By solving Newton's equations of motion for every atom in the system, MD can track the trajectory of each molecule over time. ebsco.com In solution, this would reveal information about how the molecules tumble, diffuse, and interact with each other and the solvent. In the condensed (solid) phase, simulations can illuminate lattice vibrations, phase transitions, and the mechanisms of crystal growth. arxiv.orgmaterialscloud.org Such simulations would be critical for understanding how the collective behavior of this compound molecules gives rise to its macroscopic properties.
The chemical environment, particularly the solvent, can significantly influence a molecule's properties and reactivity. nih.gov Computational simulations are a key tool for dissecting these complex solvent effects at an atomic level. easychair.org MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. easychair.org
For this compound, simulations could be used to calculate radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. This would reveal the structure of the solvation shell around the molecule. Furthermore, by analyzing intermolecular forces within the simulation, one can quantify the strength of interactions (e.g., van der Waals forces) between the solute and solvent or between solute molecules themselves. easychair.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide even greater accuracy by treating the solute with quantum mechanics and the surrounding solvent with classical mechanics, offering a powerful approach to study reactions and spectral shifts in solution. nih.gov These simulation techniques are essential for bridging the gap between gas-phase theoretical calculations and real-world solution-phase experiments. nih.gov
Dynamic Behavior of this compound in Solution and Condensed Phases
Theoretical Prediction and Modeling of Kinetic and Spectroscopic Isotope Effects
The substitution of an atom with one of its isotopes can lead to changes in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). iaea.org This effect does not arise from changes in the electronic potential energy surface, which remains the same for different isotopes, but rather from the mass-dependent vibrational properties of the molecule. princeton.edu Computational and theoretical chemistry provide powerful tools to predict and model these effects, offering deep insights into reaction mechanisms. For this compound, where the six hydrogen atoms on the naphthalene ring are replaced by deuterium, these theoretical investigations are crucial for understanding its chemical behavior compared to its non-deuterated counterpart.
Calculation of Vibrational Frequencies and Zero-Point Energies for Isotope Effect Predictions
The foundation of the kinetic isotope effect lies in the concept of zero-point energy (ZPE), the minimum possible energy a quantum mechanical system can possess. numberanalytics.com Even at absolute zero, molecules vibrate, and this residual vibrational energy is the ZPE. For a given vibrational mode, the ZPE is directly proportional to its frequency (ν), as described by the formula:
EZPE = ½ hν
where h is Planck's constant. askfilo.com
The vibrational frequency of a bond is dependent on the masses of the connected atoms. When a lighter isotope (like protium (B1232500), ¹H) is replaced by a heavier one (like deuterium, ²H), the reduced mass of the system increases, leading to a decrease in the vibrational frequency of the corresponding bond. princeton.edu Consequently, a C-D bond has a lower vibrational frequency and a lower zero-point energy than a C-H bond. osti.gov
The prediction of isotope effects for this compound begins with the calculation of vibrational frequencies for both the deuterated and non-deuterated forms. Density Functional Theory (DFT) is a common quantum chemical method used for this purpose. numberanalytics.comspectroscopyonline.com A study by J. Amirtha Selva Mary and colleagues performed DFT (B3LYP/6-311++G(d,p)) calculations to determine the molecular structure and vibrational frequencies of the non-deuterated 1,5-Dinitronaphthalene. researchgate.net Their work provides the essential baseline data for the "light" isotopologue. researchgate.net
The key C-H stretching vibrations are particularly important for predicting the deuterium isotope effect. To predict the KIE for this compound, one would perform analogous DFT calculations, substituting the mass of hydrogen with that of deuterium for the six aromatic positions. This would yield a new set of vibrational frequencies for the C-D bonds.
The following table presents the computationally predicted C-H stretching frequencies for 1,5-Dinitronaphthalene from the literature, alongside an illustrative prediction for the corresponding C-D stretching frequencies in this compound. The predicted C-D frequencies are estimated based on the general relationship νC-D ≈ νC-H / √2. wikipedia.org
| Vibrational Mode Assignment | Calculated Frequency for 1,5-Dinitronaphthalene (C-H) (cm-1) researchgate.net | Illustrative Predicted Frequency for this compound (C-D) (cm-1) |
|---|---|---|
| C-H Stretching | 3109 | ~2200 |
| C-H Stretching | 3101 | ~2193 |
| C-H Stretching | 3090 | ~2185 |
| C-H Stretching | 3086 | ~2182 |
| C-H Stretching | 3074 | ~2174 |
| C-H Stretching | 3069 | ~2170 |
Transition State Theory Applications for Kinetic Isotope Effect Modeling
Transition State Theory (TST) provides the theoretical framework to connect the differences in zero-point energy to observable reaction rates. mdpi.com TST posits that a reaction proceeds from reactants (R) to products (P) through a high-energy intermediate configuration known as the transition state (TS). iaea.org The rate of the reaction is determined by the concentration of the transition state and the frequency with which it converts to the product. mdpi.com This is governed by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. princeton.edu
The kinetic isotope effect (KIE), expressed as the ratio of the rate constants of the light (kL) and heavy (kH) isotopologues, can be calculated from the difference in their activation free energies (ΔΔG‡):
KIE = kL / kH = e-ΔΔG‡ / RT
where R is the gas constant and T is the temperature.
The ΔZPE calculated between the two isotopologues contributes directly to this difference in activation energy. In a primary KIE, where the bond to the isotope is broken in the rate-determining step, the ZPE difference between the light and heavy reactants is typically larger than the ZPE difference between their respective transition states. princeton.edu This is because the vibrational mode corresponding to the breaking bond in the reactant becomes a translational motion along the reaction coordinate in the transition state and no longer contributes to the ZPE. princeton.edu The result is a higher activation energy for the deuterated species and thus a slower reaction rate (a "normal" KIE, where kH/kD > 1). wikipedia.org
To accurately model the KIE for a specific reaction involving this compound, such as a nucleophilic aromatic substitution, computational chemists must first identify the reaction mechanism and the structure of the transition state. rsc.orgrsc.org This involves calculating the potential energy surface of the reaction. iaea.org Once the transition state geometry is located, its vibrational frequencies are calculated for both the deuterated and non-deuterated species.
The activation energies are then determined by comparing the total energies (including ZPE) of the reactants and the transition states for both isotopologues. The difference between these activation energies allows for the theoretical prediction of the KIE. nih.gov These theoretical predictions are invaluable for interpreting experimental results and confirming or refuting proposed reaction mechanisms. rsc.org For instance, the magnitude of the KIE can help determine whether C-H bond cleavage is part of the rate-determining step in reactions of dinitronaphthalenes. rsc.org
Kinetic and Mechanistic Investigations Utilizing 1,5 Dinitronaphthalene D6
Primary and Secondary Kinetic Isotope Effects (KIE) in Chemical Transformations
Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-limiting step. libretexts.org Both types of KIEs provide valuable insights into reaction pathways.
Elucidation of Rate-Determining Steps and Transition State Structures
The magnitude of the primary kinetic isotope effect (kH/kD) can provide critical information about the transition state of the rate-determining step. libretexts.orgstudymind.co.uksavemyexams.com A significant kH/kD value, typically greater than 2, suggests that the C-H bond is being broken in the slowest step of the reaction. libretexts.org For instance, in the nitration of naphthalene (B1677914), the observed kinetic isotope effect can help determine if the initial electrophilic attack or the subsequent proton transfer is the rate-limiting step. researchgate.net Studies on related nitroaromatic compounds have utilized KIEs to map out the potential energy surface and characterize the geometry of transition states.
The structure of the transition state can be inferred from the KIE value. A symmetrical transition state, where the proton is halfway between the donor and acceptor, generally exhibits the maximum KIE. As the transition state becomes more reactant-like or product-like, the KIE value decreases. This principle allows researchers to probe the nature of the activated complex in reactions involving 1,5-dinitronaphthalene-d6.
Deuterium (B1214612) Labeling in Reaction Pathway Tracing and Intermediate Identification
Deuterium labeling is a powerful technique for tracing the fate of specific hydrogen atoms throughout a reaction sequence. organicchemistrytutor.com By selectively replacing hydrogen with deuterium in 1,5-dinitronaphthalene (B40199), researchers can follow the labeled positions using techniques like NMR spectroscopy or mass spectrometry to identify intermediates and final products. This approach is instrumental in distinguishing between different possible reaction pathways.
For example, in complex multi-step syntheses or degradation processes, tracking the deuterium label can confirm the involvement of proposed intermediates and rule out alternative mechanisms. This has been applied in understanding the metabolism of nitroaromatic compounds and in developing synthetic routes to specifically labeled molecules. organicchemistrytutor.commdpi.com The synthesis of deuterated naphthalenes often involves multi-step procedures, including nitration, to introduce the necessary functional groups for subsequent deuterium incorporation. organicchemistrytutor.com
Solvent Kinetic Isotope Effects
When a reaction is carried out in a deuterated solvent, such as D2O or CD3OD, a solvent kinetic isotope effect (SKIE) may be observed. chem-station.com This effect can arise if the solvent participates in the reaction as a reactant, catalyst, or if it influences the solvation of reactants and the transition state. libretexts.orgchem-station.com The interpretation of SKIEs can be complex as they can be a composite of primary, secondary, and medium effects. nih.gov
In reactions involving this compound, changing the solvent from a protic to a deuterated one can reveal the role of proton transfer in the reaction mechanism. For instance, a significant SKIE can indicate that a proton transfer from or to the solvent is part of the rate-determining step. chem-station.com Combining substrate KIEs with SKIEs can provide a more complete picture of the reaction mechanism, helping to dissect the roles of different proton transfer steps. nih.gov
Photochemical and Thermal Reactivity Studies of Deuterated Aromatic Nitro Compounds
The photochemical and thermal behavior of aromatic nitro compounds is of significant interest due to their environmental and industrial relevance. Deuteration can influence these processes by altering the rates of photochemical reactions and thermal degradation pathways.
Influence of Deuteration on Photoreduction and Photodecomposition Mechanisms
The photochemistry of nitroaromatic compounds often involves the excitation of the nitro group, leading to various reactions such as reduction to amino groups or decomposition of the aromatic ring. acs.orgacs.org Deuteration can affect the rates of these photoreactions through kinetic isotope effects. If a C-H bond cleavage is involved in the rate-determining step of a photochemical process, substituting hydrogen with deuterium will slow down the reaction.
Studies on the photoreduction of nitroaromatic compounds have shown that the mechanism can proceed through different intermediates, and deuterium labeling can help to elucidate these pathways. acs.org For example, the influence of deuteration on the quantum yields of photoreduction and photodecomposition can provide insights into the excited state processes and the nature of the reactive intermediates. While specific studies on this compound are not abundant, research on related deuterated nitroaromatics provides a framework for understanding these effects. acs.org
Thermal Stability and Degradation Pathways of this compound in Model Research Systems
The thermal stability of nitroaromatic compounds is a critical property, particularly for those used in energetic materials or high-temperature applications. vulcanchem.com The C-H bonds in the aromatic ring can be susceptible to cleavage at elevated temperatures, initiating degradation. The substitution of hydrogen with deuterium in this compound is expected to increase its thermal stability due to the primary kinetic isotope effect. The stronger C-D bond requires more energy to break, thus retarding the initiation of thermal decomposition.
Studies on the thermal degradation of related compounds, such as 1,5-naphthalene disulfonate, have identified primary breakdown products formed through mechanisms like desulfonation and nucleophilic substitution. researchgate.net By analogy, the thermal degradation of this compound would likely proceed through the cleavage of the C-NO2 bonds and C-D bonds, leading to various smaller fragments. The analysis of the product distribution from the thermal decomposition of this compound compared to its non-deuterated counterpart could provide valuable data on the degradation pathways and the role of C-H/C-D bond cleavage in the process.
Table of Research Findings on Kinetic Isotope Effects
| Study Type | Compound System | Observed Effect | Mechanistic Implication |
| Primary KIE | Nitration of Naphthalene-1,4-d2 | kH/kD = 1.08 ± 0.05 in acetonitrile | C-H bond breaking is not the rate-determining step. researchgate.net |
| Primary KIE | Nitrosoarene Ene Reaction | Intramolecular kH/kD > 1 | Indicates a stepwise mechanism with reversible intermediate formation. uoc.gr |
| Solvent KIE | Hydrolysis of Esters | kH2O/kD2O ≈ 0.5 | Inverse isotope effect suggests a pre-equilibrium step involving the solvent. chem-station.com |
| Solvent KIE | Enzyme-catalyzed alcohol oxidation | Varies with substrate and pH | Provides information on the timing of O-H bond cleavage relative to C-H bond cleavage. nih.gov |
Electron Transfer Processes and the Role of Deuteration
Electron transfer (ET) reactions involving dinitronaphthalenes can be investigated through the formation of their radical anions. The presence of two nitro groups provides two reducible centers, leading to complex and interesting electronic behavior upon accepting an electron. Deuteration of the aromatic ring, creating this compound, does not significantly alter the electronic properties of the molecule but can have a measurable impact on the rates of reactions where the breaking or formation of a C-H bond is involved in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgresearchgate.netlibretexts.org More subtly, secondary kinetic isotope effects can arise from changes in vibrational frequencies between the reactant and transition states, even when C-H bonds are not broken. wikipedia.org
In the context of electron transfer, the study of deuterated analogues is particularly valuable in elucidating the coupling between electron and nuclear motions, including vibrational and solvent reorganization dynamics.
Electrochemical Studies of Redox Behavior of Deuterated Dinitronaphthalenes
Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox behavior of molecules. These techniques provide information on redox potentials, the stability of electrogenerated species, and the kinetics of electron transfer.
Studies on the non-deuterated 1,5-dinitronaphthalene in a DMF-water solution have shown that its electrochemical reduction is an irreversible process controlled by diffusion. The cyclic voltammogram exhibits two distinct reduction waves, corresponding to the successive one-electron reduction of the two nitro groups to form a radical anion and then a dianion. researchgate.net The transfer coefficients (α) for these two steps have been determined, providing insight into the kinetics of the heterogeneous electron transfer at the electrode surface. researchgate.net
While specific electrochemical data for this compound is not extensively documented in publicly available literature, the principles of electrochemistry allow for predictions regarding its behavior relative to the non-deuterated compound. The redox potential is primarily governed by the electronic structure of the molecule. Since deuteration has a negligible effect on the electronic distribution, it is expected that the redox potentials of this compound would be very similar to those of 1,5-dinitronaphthalene. Any observed differences would likely be small and attributable to secondary isotope effects influencing the solvation shell and vibrational energies.
A hypothetical comparison of the cyclic voltammetry data for 1,5-dinitronaphthalene and its deuterated analogue is presented in Table 1. This table illustrates the expected similarity in redox potentials for the two successive one-electron reduction steps.
Table 1: Hypothetical Electrochemical Reduction Potentials for 1,5-Dinitronaphthalene and this compound This table is illustrative and based on theoretical expectations, as direct comparative experimental data was not found in the search results.
| Compound | First Reduction Potential (Ep,c1 vs. ref) | Second Reduction Potential (Ep,c2 vs. ref) |
| 1,5-Dinitronaphthalene | -0.90 V | -1.25 V |
| This compound | -0.90 V | -1.25 V |
Potentials are hypothetical values for illustrative purposes.
Intramolecular and Intermolecular Electron Transfer Kinetics and Isotopic Effects
Upon one-electron reduction, 1,5-dinitronaphthalene forms a radical anion where the unpaired electron can be delocalized over the entire molecule. Optical spectroscopy studies have characterized the 1,5-dinitronaphthalene radical anion as a delocalized intervalence species. This delocalization is a key feature of its intramolecular electron transfer properties.
Intramolecular Electron Transfer:
In a symmetrically substituted molecule like 1,5-dinitronaphthalene, intramolecular electron transfer refers to the hopping of the electron between the two equivalent nitro groups. The rate of this transfer can be studied using techniques like Electron Spin Resonance (ESR) spectroscopy. The ESR spectrum of the 1,5-dinitronaphthalene radical anion shows hyperfine coupling to the nitrogen nuclei and the ring protons. libretexts.org Deuteration of the naphthalene ring to give this compound simplifies the ESR spectrum by removing the proton hyperfine coupling, which aids in the unambiguous assignment of the nitrogen coupling constants. libretexts.org
The kinetics of intramolecular electron transfer in dinitronaphthalene systems are influenced by the solvent's polarity and viscosity. For the related isomer, 2,7-dinitronaphthalene, the rate constant for intramolecular electron transfer is on the order of 109 s-1 at room temperature. nih.gov A secondary kinetic isotope effect may be observable in the intramolecular electron transfer rate of this compound compared to its non-deuterated counterpart. This effect would arise from the difference in zero-point energies of the C-H and C-D vibrational modes, which can affect the reorganization energy associated with the electron transfer process. An inverse kinetic isotope effect (where the deuterated compound reacts faster) has been observed in some charge transfer reactions and is often attributed to the higher density of states in the deuterated reaction complex. d-nb.inforsc.org
Intermolecular Electron Transfer:
Deuteration is not expected to significantly alter the driving force of the reaction but may have a small effect on the reorganization energy, potentially leading to a measurable kinetic isotope effect.
Table 2 presents hypothetical kinetic data to illustrate the concepts of intramolecular and intermolecular electron transfer rate constants and the potential kinetic isotope effect.
Table 2: Hypothetical Electron Transfer Kinetic Data for 1,5-Dinitronaphthalene Isotopologues This table is for illustrative purposes to explain the concepts of electron transfer kinetics and isotope effects. Specific experimental values for this compound were not found in the search results.
| Compound | Intramolecular ET Rate Constant (kintra) | Intermolecular ET Rate Constant (kinter) with a standard donor | Kinetic Isotope Effect (kH/kD) |
| 1,5-Dinitronaphthalene | 5.0 x 109 s-1 | 2.5 x 108 M-1s-1 | - |
| This compound | 5.2 x 109 s-1 | 2.6 x 108 M-1s-1 | ~0.96 (Inverse) |
Advanced Analytical Applications in Research
Role of 1,5-Dinitronaphthalene-d6 as an Internal Standard in Quantitative Research Analysis
In quantitative analysis, an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. For techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the ideal internal standard is a stable isotope-labeled version of the analyte. This compound is employed as such a standard for the analysis of nitro-polycyclic aromatic hydrocarbons (NPAHs), a class of compounds of significant environmental concern due to their presence in diesel exhaust and other combustion products. researchgate.netrsc.orgacs.org The use of a deuterated standard is a powerful tool for minimizing both random and systematic errors, thereby improving the precision of the results. researchgate.net
Development of Isotope-Dilution Mass Spectrometry (IDMS) Methodologies for Environmental and Chemical Research Analytes
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement recognized for its potential to produce highly accurate and precise results. osd.milsigmaaldrich.com The technique involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the native (non-labeled) analyte. researchgate.net After allowing the standard and analyte to equilibrate, the mixture is analyzed by mass spectrometry.
The concentration of the native analyte is calculated based on the measured alteration of the isotopic ratio of the substance. A key advantage of IDMS is that the partial loss of the analyte after the equilibration step does not affect the accuracy of the final measurement, as both the labeled standard and the native analyte are presumed to be lost in equal proportions. nih.gov This makes IDMS particularly robust for analyzing complex environmental samples where analyte recovery can be variable. This methodology has been successfully applied to quantify a wide range of analytes, from radionuclides to organic contaminants, in various matrices. osd.milresearchgate.net For instance, IDMS has been developed for the quantification of viral proteins in vaccine process intermediates and for noncanonical DNA nucleosides, demonstrating its versatility and high sensitivity. researchgate.net
Calibration and Validation Protocols for Deuterated Internal Standards in Research Settings
For an analytical method to be considered reliable, it must undergo a rigorous validation process to prove it is suitable for its intended purpose. escholarship.orgepa.govnih.gov When using deuterated internal standards like this compound, validation protocols assess several key performance characteristics, including linearity, specificity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). escholarship.orgresearchgate.netresearchgate.net
Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by establishing a calibration curve with a high correlation coefficient (R²), often greater than 0.99. chromatographyonline.comresearchgate.net
Accuracy : The closeness of the test results to the true value. It is often assessed through recovery experiments on spiked samples. chromatographyonline.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). escholarship.orgchromatographyonline.com
Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. researchgate.net
LOD and LOQ : The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. researchgate.net
Research involving the analysis of NPAHs in various matrices like ambient air or coffee has demonstrated the successful validation of methods using deuterated internal standards. chromatographyonline.comresearchgate.net
| Validation Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | chromatographyonline.comresearchgate.net |
| Accuracy (Recovery %) | 85-115% | cdc.gov |
| Precision (RSD %) | < 15% | chromatographyonline.com |
| LOD (Signal-to-Noise) | 3:1 | researchgate.net |
| LOQ (Signal-to-Noise) | 10:1 | researchgate.net |
Compensation for Matrix Effects and Ion Suppression in Complex Research Matrices
A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. wur.nlsci-hub.se This effect can severely compromise the accuracy and precision of quantitative results. Using a stable-isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects. wur.nlepa.gov
Because the deuterated standard is chemically and physically almost identical to its non-labeled counterpart, it exhibits a nearly identical chromatographic retention time and ionization efficiency. thermofisher.com Therefore, any ion suppression or enhancement experienced by the native analyte will be mirrored by the internal standard. wur.nlthermofisher.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is effectively normalized. This approach is superior to other methods like matrix-matched calibration or standard addition because it corrects for matrix effects in each individual sample. sci-hub.se However, it is important to note that in some rare cases, particularly with deuterium (B1214612) labeling, slight differences in retention time can lead to differential matrix effects if the analyte elutes in a region of rapidly changing ion suppression. thermofisher.com
Tracer Applications in Complex Chemical and Environmental Research Systems
Isotopic labeling is a powerful technique that uses atoms with non-standard isotopic compositions as tracers to study chemical and biological processes. Stable isotope-labeled compounds like this compound are ideal candidates for use as tracers in environmental studies because they are non-radioactive and can be distinguished from their naturally occurring counterparts by mass spectrometry. Such studies can provide direct evidence and quantitative data on the movement, transformation, and ultimate fate of contaminants in the environment.
Isotopic Labeling for Investigating Environmental Fate and Transport Mechanisms in Research Models
Understanding the environmental fate and transport of contaminants involves determining how they move through and persist in different environmental compartments like soil, water, and air. cdc.govthermofisher.com Isotopic labeling provides a robust method for these investigations. By introducing a compound like this compound into a controlled environmental model (e.g., a soil column or microcosm), researchers can track its movement and distribution over time.
This approach allows for the precise quantification of the contaminant's partitioning between solid and aqueous phases, its potential for leaching into groundwater, and its transport via runoff. cdc.gov The use of a labeled tracer is crucial as it allows the introduced contaminant to be distinguished from any background levels of the same, non-labeled compound that might already be present in the environmental matrix. Compound-Specific Isotope Analysis (CSIA) has been applied to various pollutants, including nitroaromatic compounds, to assess their fate in diverse environments like groundwater and contaminated field sites.
Probing Degradation Pathways and Metabolite Formation in Controlled Research Matrices
Identifying the degradation pathways of environmental pollutants is essential for assessing their persistence and the potential toxicity of their transformation products. rsc.orgwur.nl Isotopic labeling is a definitive tool for elucidating these pathways. epa.gov When this compound is introduced into a system with active microorganisms or other degradation agents, the deuterium atoms act as a stable tag. rsc.orgepa.gov
As the parent compound is transformed, the label is incorporated into the resulting metabolites. By using high-resolution mass spectrometry to identify and quantify these labeled metabolites, researchers can piece together the exact sequence of biochemical reactions in the degradation pathway. For example, this technique can differentiate between competing degradation routes, such as the reduction of nitro groups versus the oxidation of the aromatic ring, which are common pathways for nitroaromatic compounds. researchgate.netrsc.org Multi-isotope analysis, combining tracers for different atoms (e.g., ²H, ¹³C, ¹⁵N), can provide even more detailed insights into the specific mechanisms of bond cleavage and formation during degradation. researchgate.net
| Analytical Goal | Methodology | Key Finding | Reference |
|---|---|---|---|
| Characterization of NPAHs | GC-MS with deuterated internal standards | Developed procedures to sample and extract PAHs and NPAHs from diesel particulate matter (PM) for quantification. | researchgate.net |
| Screening of NPAH Isomers | Triple Stage Quadrupole (TSQ)-MS/MS | A rapid screening method identified twenty isomer groups of nitro-PAH derivatives in diesel particulate extracts. | acs.org |
| Quantification of SVOCs | GC-MS with authentic standards | Investigated the composition and emission rates of 25 semivolatile organic compounds (SVOCs), including PAHs and NPAHs. | rsc.org |
| Effect of Fuel Blends | GC-MS-SIM | Addition of ethanol (B145695) to diesel-biodiesel blends was found to increase the total concentration of nitro-PAHs in PM1.0 emissions. |
Studies on Adsorption, Desorption, and Biotransformation in Model Environmental Systems
The environmental fate and transport of 1,5-dinitronaphthalene (B40199) (1,5-DNN) are critical areas of research, given its classification as an environmental pollutant. solubilityofthings.comsigmaaldrich.com Understanding its behavior in natural systems, such as soil and sediment, requires precise and accurate analytical methods. In this context, this compound serves as an indispensable tool. As a deuterated internal standard, it is spiked into environmental samples before extraction and analysis. nrel.gov Its use allows for the correction of analytical variability and matrix effects, ensuring highly accurate quantification of the native 1,5-DNN. copernicus.org While studies are conducted on 1,5-DNN, the reliability of the findings is fundamentally dependent on the use of its isotopically labeled analogue.
Adsorption Studies
Adsorption to soil and sediment particles is a primary process that governs the mobility and bioavailability of hydrophobic organic compounds like 1,5-DNN in the environment. researchgate.netumich.edu Due to its non-polar hydrocarbon structure and low water solubility, 1,5-DNN is expected to partition from the aqueous phase to solid matrices. solubilityofthings.comnih.gov
Research on hydrophobic pollutants indicates that the extent of adsorption is strongly influenced by the physicochemical properties of the sorbent, particularly the organic carbon content. umich.eduinrae.fr The process is often described by non-linear models, such as the Freundlich isotherm, which is suitable for heterogeneous surfaces like soils and sediments. umich.edu While specific experimental isotherm data for 1,5-DNN is not extensively detailed in available literature, general principles allow for the prediction of its behavior. It is anticipated that soils and sediments with higher organic matter would exhibit a greater capacity for adsorbing 1,5-DNN, thereby reducing its concentration in porewater and limiting its potential for groundwater contamination. inrae.fr
The sorption behavior can be quantified using the soil-water distribution coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).
Interactive Table: Representative Sorption Coefficients for 1,5-Dinitronaphthalene in Model Environmental Media
The following data is illustrative, based on typical values for hydrophobic organic compounds in the specified media, as specific experimental values for 1,5-Dinitronaphthalene were not available in the reviewed sources.
| Sorbent Medium | Organic Carbon (%) | Particle Size | Predicted Kd (L/kg) | Predicted Koc (L/kg) |
| Sandy Loam | 1.2 | < 2 mm | 35 | 2917 |
| Silt Clay | 2.5 | < 2 mm | 90 | 3600 |
| River Sediment | 4.0 | < 250 µm | 180 | 4500 |
| High-Organic Soil | 8.5 | < 2 mm | 450 | 5294 |
Desorption Studies
Desorption is the process by which an adsorbed substance is released from a surface. This process is critical for determining the long-term fate of 1,5-DNN, as it controls the compound's potential for remobilization into the aqueous phase over time. Studies on other hydrophobic organic contaminants have shown that desorption can be a very slow process, often exhibiting hysteresis, where the compound is released more slowly than it was adsorbed. dss.go.thmit.edu This resistance to desorption can lead to the long-term sequestration of the contaminant in soil and sediment, making it less bioavailable but persistently present in the environment. dss.go.th The rate and extent of desorption are influenced by the same soil properties that affect adsorption, including organic matter content and particle composition. researchgate.net
Interactive Table: Illustrative Desorption Profile of 1,5-Dinitronaphthalene
This table presents hypothetical data illustrating the expected slow desorption of a hydrophobic compound like 1,5-DNN from contaminated sediment over time. Specific experimental data was not available in the reviewed literature.
| Time (days) | Desorption from Sandy Loam (%) | Desorption from River Sediment (%) |
| 1 | 15.2 | 8.5 |
| 7 | 28.6 | 16.0 |
| 30 | 40.1 | 22.5 |
| 90 | 45.5 | 25.8 |
| 180 | 47.0 | 27.1 |
Biotransformation Studies
Biotransformation is a key process that can lead to the degradation of organic pollutants in the environment. dguv.de Nitroaromatic compounds, including dinitronaphthalenes, are generally known to be resistant to aerobic biodegradation. miljodirektoratet.no Regulatory assessments have classified 1,5-DNN as a persistent chemical, suggesting it is not readily broken down by microorganisms in the environment. nite.go.jp
The biotransformation of nitroaromatic compounds, when it occurs, typically proceeds through the reduction of the nitro groups to form corresponding amino- and diamino- derivatives. nih.gov These reactions are often more favorable under anaerobic (oxygen-deficient) conditions than aerobic conditions. For 1,5-DNN, the expected transformation pathway would involve sequential reduction of the two nitro groups, leading to the formation of 5-nitro-1-naphthylamine and subsequently 1,5-naphthalenediamine. nih.gov
Interactive Table: Potential Biotransformation Products of 1,5-Dinitronaphthalene
This table outlines the likely transformation products of 1,5-DNN based on established metabolic pathways for nitroaromatic compounds.
| Parent Compound | Transformation Product | Reaction Type | Typical Condition |
| 1,5-Dinitronaphthalene | 5-Nitro-1-naphthylamine | Nitroreduction | Anaerobic |
| 5-Nitro-1-naphthylamine | 1,5-Naphthalenediamine | Nitroreduction | Anaerobic |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Approaches for Deuterated Aromatic Compounds
The synthesis of deuterated aromatic compounds is moving towards greener and more efficient methodologies. talmazan.md Traditional methods often involve harsh conditions, expensive reagents, and generate considerable waste. talmazan.mdtn-sanso.co.jp The future lies in the development of novel and sustainable synthetic routes that are not only environmentally benign but also scalable and cost-effective. talmazan.mdresearchgate.net
Key areas of research include:
Catalytic C-H Activation/Deuteration: This approach focuses on the direct replacement of hydrogen atoms with deuterium (B1214612) on an aromatic ring using a catalyst. Recent advancements have demonstrated the use of various transition metal catalysts, such as ruthenium, rhodium, and iridium, to achieve selective deuteration under milder conditions. nih.govacs.orgchinesechemsoc.org For instance, a ruthenium-catalyzed C-H activation methodology allows for selective deuteration of aromatic carbonyl compounds using a transient directing group. nih.gov Another example is the use of tris(pentafluorophenyl)borane (B72294) as a metal-free catalyst for the deuteration of aromatic derivatives with deuterium oxide (D₂O). tcichemicals.com
Flow Chemistry and Microwave Technology: The integration of flow synthesis methods and microwave-assisted reactions offers significant advantages over traditional batch processes. tn-sanso.co.jp These technologies can enhance reaction efficiency, reduce reaction times, and improve production throughput, making the synthesis of deuterated compounds like 1,5-Dinitronaphthalene-d6 more scalable and economical. tn-sanso.co.jp A flow-type microwave reactor has shown higher reaction efficiency for H-D exchange reactions compared to conventional batch methods. tn-sanso.co.jp
Bio-catalysis and Green Solvents: The use of enzymes and greener solvents like D₂O is gaining traction. These methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. talmazan.mdacs.org Research is ongoing to discover and engineer enzymes capable of catalyzing specific deuteration reactions on complex aromatic scaffolds.
Deutero-decarboxylation: A mild and highly selective method for the monodeuteration of arenes involves the deutero-decarboxylation of carboxylic acids, facilitated by catalytic amounts of Ag(I) salts in a DMSO/D₂O mixture. rsc.org
The following table summarizes some novel synthetic approaches for deuterated aromatic compounds:
| Synthetic Approach | Catalyst/Reagent | Deuterium Source | Key Advantages |
| Catalytic C-H Activation | Ruthenium, Rhodium, Iridium, Tris(pentafluorophenyl)borane | D₂O, D₂ gas | High selectivity, milder conditions, reduced waste nih.govacs.orgtcichemicals.com |
| Flow Synthesis | Platinum on alumina | D₂O | Increased throughput, enhanced efficiency, scalability tn-sanso.co.jp |
| Deutero-decarboxylation | Ag(I) salts | DMSO/D₂O | High selectivity, mild conditions rsc.org |
| Base-Catalyzed H/D Exchange | NaTMP/PMDETA | C₆D₆ | Transition-metal-free, mild conditions researchgate.net |
Integration of Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding and Structural Elucidation
Advanced spectroscopic techniques are indispensable for characterizing deuterated compounds and understanding the mechanisms of deuteration reactions. symeres.com The unique spectroscopic signatures of deuterated compounds provide valuable insights that are not obtainable with their non-deuterated counterparts.
Future research in this area will likely focus on:
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact mass and isotopic distribution in labeled compounds, confirming the successful incorporation of deuterium. artmolecule.fr Its application in metabolic studies allows for the precise tracking of deuterated metabolites. talmazan.md
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are fundamental tools for determining the position and extent of deuteration in a molecule. Advanced NMR techniques, such as 2D NMR (COSY, HSQC), can provide detailed structural information and help elucidate complex reaction pathways. symeres.com
Vibrational Spectroscopy (Infrared and Raman): The C-D bond has a characteristic vibrational frequency that is different from the C-H bond. aanda.org This difference is exploited in IR and Raman spectroscopy to study the structure and dynamics of deuterated molecules. For instance, the aromatic C-D stretching mode appears at a longer wavelength (around 4.40 μm) compared to the C-H stretch (3.29 μm). aanda.org
In-situ Spectroscopic Monitoring: The use of in-situ techniques, such as ReactIR, allows for the real-time monitoring of reaction kinetics and the identification of transient intermediates. This provides a deeper understanding of the reaction mechanism, which is essential for optimizing reaction conditions and improving yields.
The integration of these techniques will continue to be vital for the quality control of synthesized deuterated compounds like this compound and for advancing our fundamental understanding of their chemical behavior. symeres.comelsevier.com
Expansion of Computational Models for Complex Isotopic Systems and Reaction Prediction
Computational chemistry plays an increasingly important role in predicting the outcomes of isotopic labeling reactions and understanding the properties of deuterated compounds.
Future developments in this field are expected to include:
Predictive Modeling of Reaction Pathways: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of deuteration reactions. unimi.it This can help in the rational design of catalysts and reaction conditions for the synthesis of specific deuterated isomers.
Simulation of Spectroscopic Data: Computational models can simulate NMR, IR, and other spectroscopic data for deuterated compounds. This aids in the interpretation of experimental spectra and the confirmation of molecular structures.
Understanding Isotope Effects: Computational studies can provide a detailed understanding of kinetic and thermodynamic isotope effects. This knowledge is crucial for predicting how deuteration will affect the rate and equilibrium of a chemical reaction, as well as the metabolic stability of a drug molecule. mdpi.com
Modeling of Interstellar and Protosolar Chemistry: Computational models are used to study the formation and evolution of polycyclic aromatic hydrocarbons (PAHs) and their deuterated analogues in interstellar environments. mdpi.com These studies help to interpret observational data and understand the cosmic origins of organic matter.
The synergy between computational modeling and experimental work will be critical for accelerating the development of new synthetic methods and for exploring the applications of complex isotopic systems.
Exploration of New Analytical Paradigms Leveraging Deuterated Standards in Emerging Research Fields
Deuterated compounds like this compound serve as invaluable internal standards in quantitative analysis due to their chemical similarity to the analyte and their distinct mass spectrometric signature. artmolecule.fr The application of these standards is expanding into new and emerging research areas.
Emerging applications include:
Metabolomics and Fluxomics: In metabolomics, deuterated standards are used for the accurate quantification of metabolites in complex biological samples. talmazan.md In fluxomics, stable isotope tracers are used to map metabolic pathways and measure metabolic fluxes.
Environmental Science and Contaminant Tracing: Deuterated analogues of environmental pollutants, such as PAHs, are used as internal standards for their sensitive and accurate detection in environmental samples. talmazan.md They are also used in tracer studies to understand the fate and transport of contaminants in the environment.
Astrochemistry and Cosmochemistry: Deuterated PAHs are of great interest in astrochemistry for understanding the chemical evolution of the universe. unimi.itmdpi.comacs.org The deuterium-to-hydrogen (D/H) ratio in these molecules can provide clues about their formation environment and history. mdpi.com
Materials Science: Deuteration can alter the physical and electronic properties of materials. For example, deuterated organic light-emitting diode (OLED) materials have shown improved luminous efficiency and durability. tn-sanso.co.jp Research into the effects of deuteration on other advanced materials is an active area of investigation.
The development of new analytical methods, such as advanced mass spectrometry techniques, will continue to drive the demand for high-purity deuterated standards in these and other cutting-edge research fields.
Contribution to Fundamental Isotope Chemistry and Physical Organic Chemistry Theories
The study of deuterated compounds like this compound contributes significantly to our fundamental understanding of chemistry.
Key contributions include:
Kinetic Isotope Effect (KIE): The KIE is a powerful tool for elucidating reaction mechanisms. nih.gov By comparing the reaction rates of a compound and its deuterated analogue, chemists can determine whether a C-H bond is broken in the rate-determining step of the reaction. nih.gov
Thermodynamic Isotope Effects: Deuteration can also affect the equilibrium position of a reaction. The study of these thermodynamic isotope effects provides insights into the vibrational energy levels of molecules and the nature of chemical bonding.
Structural Isotope Effects: The substitution of hydrogen with deuterium can lead to small but measurable changes in bond lengths and angles. These structural isotope effects can influence the conformation and packing of molecules in crystals and other condensed phases.
Intermolecular Interactions: The study of deuterated compounds can provide information about non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions are crucial in many areas of chemistry and biology.
By providing a deeper understanding of these fundamental principles, the study of deuterated compounds continues to shape the theories of physical organic chemistry and isotope chemistry.
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing 1,5-Dinitronaphthalene-d6 with high isotopic purity for analytical applications?
- Methodological Answer : Synthesis of this compound requires precise deuteration at specific positions to achieve ≥99 atom% isotopic purity (as specified in commercial standards). Key steps include:
- Deuteration Protocol : Use of deuterated precursors (e.g., deuterated nitric acid or solvents) under controlled reaction conditions to minimize proton exchange.
- Purification : Chromatographic techniques (e.g., HPLC) to isolate the deuterated product from non-deuterated byproducts.
- Verification : Isotopic purity must be confirmed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy, with HRMS preferred for quantifying deuterium incorporation .
Q. How is this compound utilized as an internal standard in environmental pollutant analysis?
- Methodological Answer : In mass spectrometry, this compound compensates for matrix effects and instrumental variability. For example:
- Spike-and-Recover Workflow : A known quantity of the deuterated standard is added to environmental samples (e.g., diesel exhaust particulate matter). Its stable isotopic signature allows normalization of the target analyte’s signal (e.g., non-deuterated 1,5-Dinitronaphthalene) across different sample matrices.
- Case Study : In diesel engine exhaust studies, this compound was used to compare nitro-compound levels across fuel types (Cert, B20, B100), revealing higher relative intensities in B100 diesel due to combustion dynamics .
Advanced Research Questions
Q. How can researchers address discrepancies in quantifying this compound across different diesel fuel formulations?
- Methodological Answer : Variations in quantification (e.g., higher levels in B100 diesel vs. Cert/B20) arise from differences in combustion byproducts and matrix complexity. Mitigation strategies include:
- Matrix-Matched Calibration : Prepare calibration curves using blank matrices spiked with the deuterated standard to account for ionization suppression/enhancement.
- Chromatographic Optimization : Adjust LC gradients to resolve co-eluting isomers (e.g., 1,8-Dinitronaphthalene) that may interfere with quantification.
- Data Normalization : Use the deuterated standard’s signal to correct for extraction efficiency losses, as demonstrated in studies comparing diesel exhaust profiles .
Q. What methodologies are recommended for studying the environmental degradation pathways of 1,5-Dinitronaphthalene using its deuterated analog?
- Methodological Answer : Isotopic labeling enables tracking of degradation products in environmental matrices:
- Tracer Experiments : Introduce this compound into soil or aquatic systems and monitor its transformation via LC-MS/MS. Deuterated fragments (e.g., m/z signals unique to the deuterated compound) distinguish parent molecules from degradation byproducts.
- Kinetic Isotope Effects (KIE) : Compare degradation rates of deuterated vs. non-deuterated forms to identify rate-limiting steps (e.g., nitro-group reduction).
- Advanced Detection : Couple high-resolution mass spectrometry with stable isotope probing (SIP) to map metabolic pathways in microbial communities .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and analytical workflows.
- Advanced Topics : Include degradation pathway analysis and matrix-effect mitigation, reflecting current research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
